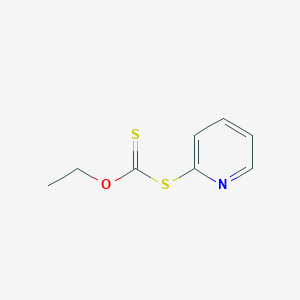
O-Ethyl S-pyridin-2-yl carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-pyridin-2-yl carbonodithioate is a chemical compound known for its unique structure and reactivity It belongs to the class of carbonodithioates, which are characterized by the presence of a carbonodithioate group (C=S) attached to an ethyl group and a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-pyridin-2-yl carbonodithioate typically involves the reaction of pyridin-2-thiol with ethyl chloroformate. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Pyridin-2-thiol+Ethyl chloroformate→O-Ethyl S-pyridin-2-yl carbonodithioate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl S-pyridin-2-yl carbonodithioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form pyridin-2-thiol and ethyl alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, common acids like hydrochloric acid and bases like sodium hydroxide are used.
Major Products
The major products formed from these reactions include substituted pyridin-2-yl carbonodithioates, sulfoxides, sulfones, thiols, and thioethers.
Aplicaciones Científicas De Investigación
O-Ethyl S-pyridin-2-yl carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent for the protection of amino groups in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-Ethyl S-pyridin-2-yl carbonodithioate involves its reactivity with nucleophiles and electrophiles. The carbonodithioate group (C=S) is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in organic synthesis for the protection and deprotection of functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- O-Methyl S-pyridin-2-yl carbonodithioate
- O-Propyl S-pyridin-2-yl carbonodithioate
- O-Butyl S-pyridin-2-yl carbonodithioate
Uniqueness
O-Ethyl S-pyridin-2-yl carbonodithioate is unique due to its specific ethyl group, which imparts distinct reactivity and solubility properties compared to its analogs. The ethyl group provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
87234-26-2 |
|---|---|
Fórmula molecular |
C8H9NOS2 |
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
O-ethyl pyridin-2-ylsulfanylmethanethioate |
InChI |
InChI=1S/C8H9NOS2/c1-2-10-8(11)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 |
Clave InChI |
OVPFFMSXVZIHEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)SC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
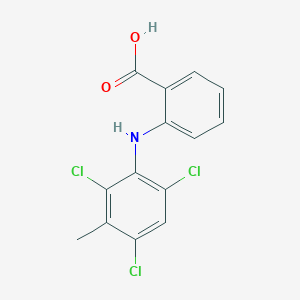
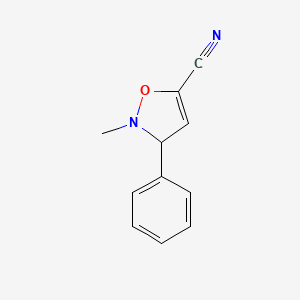

![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
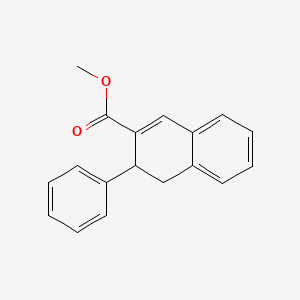

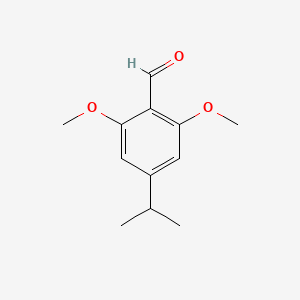


![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)

